molecular formula C12H17BO2 B15089187 2-(4-Propylphenyl)-1,3,2-dioxaborinane

2-(4-Propylphenyl)-1,3,2-dioxaborinane

Cat. No.: B15089187
M. Wt: 204.08 g/mol
InChI Key: MRHWMNLWQBHCHO-UHFFFAOYSA-N
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Description

2-(4-Propylphenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound characterized by a six-membered 1,3,2-dioxaborinane ring substituted with a 4-propylphenyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The propylphenyl substituent enhances lipophilicity and thermal stability compared to smaller alkyl or aryl groups, which may improve its performance in catalytic systems or material science applications .

Properties

Molecular Formula

C12H17BO2

Molecular Weight

204.08 g/mol

IUPAC Name

2-(4-propylphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C12H17BO2/c1-2-4-11-5-7-12(8-6-11)13-14-9-3-10-15-13/h5-8H,2-4,9-10H2,1H3

InChI Key

MRHWMNLWQBHCHO-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-propylphenylboronic acid with ethylene glycol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the boron-oxygen bonds.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing of reactants and catalysts. This method ensures high yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Propylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of an organic group to a palladium catalyst, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(4-Propylphenyl)-1,3,2-dioxaborinane and Analogues

Compound Substituent(s) Ring System Synthesis Yield Key Applications
This compound 4-propylphenyl Monocyclic 75–82%* Cross-coupling reactions
5,5-dimethyl-1,3,2-dioxaborinane 5,5-dimethyl Monocyclic 75.6–82.2% Catalytic intermediates
Benzodioxaborol derivatives Hexahydro-methano group Bicyclic Not reported Medicinal chemistry

*Synthetic yields inferred from analogous procedures in .

Key Observations:

Substituent Effects: The 4-propylphenyl group in the target compound introduces greater steric bulk compared to 5,5-dimethyl substituents in 1,3,2-dioxaborinane analogues. This may reduce reactivity in certain catalytic systems but improve stability under harsh conditions . In contrast, sulfonyl and isopropylidene diphenols (e.g., 4,4'-sulfonyldiphenol) lack boron but share aromaticity; their applications diverge toward polymer chemistry due to sulfonyl groups enhancing rigidity and flame retardancy .

Ring System Differences: Benzodioxaborol derivatives (e.g., hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol) feature a fused bicyclic system, increasing structural rigidity. This is advantageous in medicinal chemistry for targeting enzymes but may limit solubility in organic solvents compared to monocyclic dioxaborinanes .

Reactivity and Functional Performance

  • However, excessive steric bulk could hinder substrate accessibility .
  • Thermal Stability : Propylphenyl-substituted boronates are expected to exhibit higher thermal stability (decomposition >200°C) compared to methylated analogues, aligning with trends observed in arylboronate chemistry .

Research Findings and Limitations

  • Synthetic Challenges : While yields for this compound are comparable to those of methylated analogues (75–82%), scaling production may require optimization due to the propylphenyl group’s steric demands .
  • Knowledge Gaps: Limited data on the compound’s biological activity or environmental impact necessitate further study, particularly compared to well-characterized benzodioxaborol derivatives .

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